molecular formula C16H17NO5S2 B2784948 4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 380576-56-7

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2784948
CAS No.: 380576-56-7
M. Wt: 367.43
InChI Key: ZIBSKCVAJHCBBI-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid belongs to the thiazolidinone family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. Thiazolidinones are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-5-6-12(22-2)10(8-11)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBSKCVAJHCBBI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a compound of interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, particularly focusing on its anti-melanogenic and anti-cancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H17NO5S2. It features a thiazolidine ring, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

1. Anti-Melanogenic Activity

Recent studies have highlighted the compound's potential in inhibiting melanin production. The mechanism involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis.

In vitro Studies:
A study demonstrated that the compound exhibited significant inhibition of mushroom tyrosinase with an IC50 value indicating strong efficacy compared to traditional inhibitors like kojic acid. The results are summarized in Table 1:

CompoundIC50 (µM)Comparison to Kojic Acid
This compound15.24 ± 1.68More potent
Kojic Acid70.75 ± 1.00Reference

This suggests that modifications on the phenyl ring significantly enhance tyrosinase inhibition.

2. Anti-Cancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Case Study:
A study on human cancer cell lines showed that treatment with the compound resulted in:

  • Increased apoptosis markers.
  • Decreased cell viability at concentrations above 25 µM.

The findings are illustrated in Table 2:

Concentration (µM)Viability (%)Apoptosis Markers
0100Baseline
2575↑ Caspase-3
5050↑ PARP cleavage

This data indicates a dose-dependent effect on cell viability and apoptosis.

The proposed mechanism involves interaction with specific receptors or enzymes that modulate signaling pathways related to melanogenesis and cell proliferation. The thiazolidine moiety may play a crucial role in these interactions.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: A thiazolidinone ring with a conjugated exocyclic double bond (E-configuration at position 5) and a sulfanylidene group at position 2.
  • Substituents: A 2,5-dimethoxyphenyl group at position 5, contributing electron-donating methoxy groups.

The 2,5-dimethoxy substitution on the arylidene moiety distinguishes this compound from other analogues, as the positioning of methoxy groups influences electronic and steric interactions with biological targets .

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of analogous compounds:

Compound Name (Example) Substituent Variations Molecular Formula Key Inferred Properties Reference ID
4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-Chlorophenyl (electron-withdrawing group) instead of 2,5-dimethoxyphenyl C₁₄H₁₂ClNO₃S₂ Increased lipophilicity; potential altered target affinity due to Cl substituent
2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid 2,4-Dimethoxyphenyl (meta/para-methoxy) + methylsulfanyl on butanoic acid C₁₇H₂₀N₂O₅S₃ Enhanced lipophilicity from methylsulfanyl; altered solubility and redox activity
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Pyrazole-linked ethylsulfanylphenyl group C₂₄H₂₂N₄O₃S₃ Bulky substituent may hinder membrane permeability; sulfur-rich for metal coordination
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Dual methoxyphenyl and hydrazone groups; hydroxylphenyl substitution C₂₄H₂₀N₄O₄S Increased hydrogen bonding capacity; potential for dual binding interactions
2-[(5E)-5-[(2,3-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2,3-Dimethoxyphenyl (ortho/meta-methoxy) C₁₆H₁₈NO₅S₂ Steric hindrance near the thiazolidinone ring; altered electronic effects

Structural and Electronic Implications

Arylidene Substituents: Electron-donating groups (e.g., methoxy in 2,5-dimethoxy vs. Electron-withdrawing groups (e.g., chloro in ): Reduce electron density, possibly altering binding kinetics or redox activity .

Side Chain Modifications: Butanoic acid vs. methylsulfanyl-butyl: The carboxylic acid group improves aqueous solubility and ionic interactions, whereas methylsulfanyl increases lipophilicity, affecting membrane permeability .

Stereochemistry :

  • E vs. Z isomerism (e.g., vs. 19): The geometry of the exocyclic double bond influences spatial orientation and binding to planar active sites .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a thiazolidinone core (4-oxo-2-sulfanylidene), a (2,5-dimethoxyphenyl)methylidene substituent, and a butanoic acid side chain. The thiazolidinone ring is critical for metabolic interactions, while the dimethoxyphenyl group enhances lipophilicity and target binding. The butanoic acid moiety improves solubility and bioavailability, enabling interactions with polar enzyme active sites .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2: Cyclization with chloroacetic acid or derivatives under reflux in acetic acid/DMF to form the thiazolidinone ring.
  • Step 3: Introduction of the butanoic acid side chain via alkylation or coupling reactions, requiring pH control (6.5–7.5) and temperatures of 80–100°C .

Q. Which characterization techniques are standard for verifying its purity and structure?

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • Elemental analysis (C, H, N) to validate molecular composition.
  • HPLC for assessing purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

  • Solvent optimization: Using DMF/acetic acid mixtures improves cyclization efficiency.
  • Catalyst screening: Piperidine or sodium acetate enhances condensation rates.
  • Continuous flow reactors: Reduce reaction times and improve consistency (e.g., 2 h vs. 24 h batch reactions) .
  • Purification: Recrystallization from ethanol/acetic acid yields >90% purity .

Q. How should researchers address contradictory reports on its biological efficacy?

  • Validate assay conditions: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Dose-response studies: Use IC₅₀ values to compare potency across studies (e.g., 10–50 µM ranges for glucose uptake modulation).
  • Structural analogs: Test derivatives with modified substituents (e.g., replacing dimethoxy with hydroxyl groups) to isolate activity contributors .

Q. What advanced methods elucidate its mechanism of action?

  • Molecular docking: Predict interactions with PPAR-γ or AMPK using software like AutoDock Vina.
  • Surface plasmon resonance (SPR): Quantify binding affinity (e.g., KD values) to metabolic enzymes.
  • Enzyme inhibition assays: Measure activity against α-glucosidase or hexokinase with fluorogenic substrates .

Q. How do structural modifications impact bioactivity?

Analog Modification Effect on Activity
A Replacement of 2,5-dimethoxy with 3,4-dihydroxy↑ Antioxidant activity (EC₅₀: 12 µM vs. 25 µM)
B Butanoic acid → hexanoic acid↓ Solubility but ↑ membrane permeability
C Methylation of thiazolidinone sulfurLoss of enzyme inhibition (IC₅₀ > 100 µM)
Data derived from SAR studies on related thiazolidinones .

Q. What spectroscopic techniques resolve ambiguities in its tautomeric forms?

  • X-ray crystallography: Determines dominant tautomers (e.g., enol vs. keto forms in the solid state).
  • Variable-temperature NMR: Tracks tautomeric shifts in solution (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for its antidiabetic activity?

Discrepancies arise from:

  • Assay variability: Differences in glucose uptake measurement methods (radioactive vs. fluorescent probes).
  • Cell permeability: Variations in cell membrane composition (e.g., Caco-2 vs. 3T3-L1 adipocytes).
  • Batch purity: Impurities >5% can skew results; validate via HPLC before testing .

Methodological Recommendations

Q. How to design a robust structure-activity relationship (SAR) study?

  • Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, halogenation).
  • Use parallel synthesis to generate libraries (e.g., 20–50 derivatives).
  • Apply multivariate analysis (PCA or QSAR) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.